molecular formula C10H8ClN5 B8675631 5-Amino-3-(3-chloro-phenylamino)-4-cyano-pyrazole

5-Amino-3-(3-chloro-phenylamino)-4-cyano-pyrazole

Cat. No.: B8675631
M. Wt: 233.66 g/mol
InChI Key: MDJJUTLGEXATBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(3-chloro-phenylamino)-4-cyano-pyrazole is a useful research compound. Its molecular formula is C10H8ClN5 and its molecular weight is 233.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClN5

Molecular Weight

233.66 g/mol

IUPAC Name

5-amino-3-(3-chloroanilino)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C10H8ClN5/c11-6-2-1-3-7(4-6)14-10-8(5-12)9(13)15-16-10/h1-4H,(H4,13,14,15,16)

InChI Key

MDJJUTLGEXATBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNC(=C2C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolved 2-(((3-chlorophenyl)amino)(methylthio)methylene)malononitrile in EtOH (100 mL) and added and hydrazine hydrate (1 eq., 2.44 mL), then heated to reflux until complete by TLC (absence of starting material, 18 hrs). Poured into ice water and filtered to obtain 5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carbonitrile as yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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2.44 mL
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reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 15 g (60.1 mmol) of 3-(3-chloro-phenylamino)-2-cyano-3-methylmercapto-acrylonitrile [for preparation see: EP 0 010 396 A1], 3.13 ml (63.2 mmol) of hydrazine hydrate and 100 ml of methanol is heated under reflux for 3 hours and then concentrated by evaporation in vacuo. Recrystallization of the residue from ethyl acetate/hexane yields the title compound; m.p. 195-200° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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